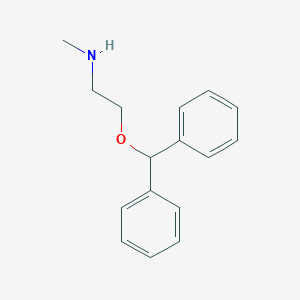

2-(Diphenylmethoxy)-N-methylethylamine

概要

説明

2-(Diphenylmethoxy)-N-methylethylamine is a chemical compound known for its antihistaminic properties. It is commonly used in pharmaceutical formulations to treat allergies, motion sickness, and insomnia. The compound is characterized by its ability to block histamine receptors, thereby reducing allergic reactions and providing sedative effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethoxy)-N-methylethylamine typically involves the reaction of diphenylmethanol with N-methylethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .

化学反応の分析

Types of Reactions

2-(Diphenylmethoxy)-N-methylethylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reagents and conditions used .

科学的研究の応用

2-(Diphenylmethoxy)-N-methylethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on histamine receptors and its potential use in treating allergic reactions.

Medicine: It is widely used in pharmaceutical formulations for its antihistaminic and sedative properties.

Industry: The compound is used in the production of various pharmaceutical products and as an intermediate in chemical manufacturing

作用機序

The primary mechanism of action of 2-(Diphenylmethoxy)-N-methylethylamine involves its ability to block histamine H1 receptors. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby reducing allergic symptoms and providing sedative effects. The compound also exhibits anticholinergic properties, which contribute to its effectiveness in treating motion sickness and insomnia .

類似化合物との比較

Similar Compounds

Diphenhydramine: Another antihistaminic compound with similar properties.

Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to treat motion sickness.

Fexofenadine: A non-sedating antihistamine used to treat allergic reactions

Uniqueness

2-(Diphenylmethoxy)-N-methylethylamine is unique in its combination of antihistaminic and sedative properties. Unlike non-sedating antihistamines, it provides significant sedative effects, making it useful for treating insomnia and motion sickness in addition to allergic reactions .

生物活性

2-(Diphenylmethoxy)-N-methylethylamine, also known as nordiphenhydramine, is a compound that has garnered attention for its potential biological activities, particularly in the context of psychoactive substances. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 255.34 g/mol

- CAS Number : 17471-10-2

Receptor Interactions

This compound primarily functions as an antagonist at histamine H1 receptors. This interaction is significant in mediating various physiological responses, including sedation and anti-allergic effects. The compound's structure allows it to cross the blood-brain barrier, which contributes to its central nervous system (CNS) effects .

Pharmacological Effects

The compound exhibits several pharmacological effects, including:

- Sedative Effects : It is known for inducing somnolence and reducing general activity levels in test subjects .

- Anticholinergic Properties : Similar to other first-generation antihistamines, it may have anticholinergic effects, which can lead to side effects such as dry mouth and blurred vision .

In Vivo Studies

Research has shown that this compound can influence behavior in animal models. For instance, studies indicate that administration of the compound leads to decreased locomotor activity, suggesting its sedative properties .

Case Studies

- Psychoactive Substance Research : In a study assessing new psychoactive substances (NPS) in Australia, this compound was identified as a compound of interest due to its structural similarity to other psychoactive substances. The study highlighted the need for ongoing monitoring of such compounds due to their potential for abuse and health risks associated with their use .

- Toxicological Assessment : A toxicological review indicated that while the compound has therapeutic potential, it also poses risks associated with overdose and adverse reactions, particularly when combined with other CNS depressants .

Comparative Biological Activity Table

| Compound | Molecular Formula | Primary Activity | Receptor Target |

|---|---|---|---|

| This compound | CHNO | Sedation, Antihistaminic | H1 Receptor |

| Diphenhydramine | CHNO | Sedation, Antihistaminic | H1 Receptor |

| Other NPS (e.g., synthetic cannabinoids) | Varies | Psychoactivity | Various |

Research Findings and Implications

The biological activity of this compound suggests it may serve as a useful model for understanding the effects of similar compounds within the realm of psychoactive substances. Its sedative properties could be leveraged in therapeutic applications; however, caution is warranted due to its potential for abuse and adverse side effects.

Future Directions

Further research is needed to explore:

- The long-term effects of this compound on cognitive function.

- Its interactions with other psychoactive substances and potential for poly-drug use scenarios.

- Development of safer derivatives that retain therapeutic efficacy without significant side effects.

特性

IUPAC Name |

2-benzhydryloxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSLYHYWLYGAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53499-40-4 (hydrochloride) | |

| Record name | Monodesmethyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50169893 | |

| Record name | Desmethyldiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17471-10-2 | |

| Record name | N-Desmethyldiphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17471-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodesmethyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORDIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFV0923XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 2-(Diphenylmethoxy)-N-methylethylamine in dimenhydrinate?

A: The presence of this compound as an impurity in dimenhydrinate was found to affect the drug's solubility and rate of solubility. [] This highlights the importance of identifying and controlling impurities in pharmaceutical manufacturing, as they can impact drug quality and efficacy.

Q2: How does the presence of this compound impact the assessment of dimenhydrinate according to official drug monographs?

A: Drug monographs outline specific tests and specifications for pharmaceutical substances. The presence of this compound in dimenhydrinate led to inconsistencies when evaluated against the official monograph's solubility tests. [] This emphasizes the need for rigorous quality control measures to ensure drug purity and adherence to established standards.

Q3: Beyond its presence as an impurity, has any research been conducted on the potential biological effects of this compound?

A: While the provided research focuses on identifying and characterizing this compound as an impurity, it does not delve into its specific biological effects. [] Further research would be necessary to understand its potential pharmacological or toxicological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。